[(2-Chloro-4-methylphenyl)methyl](methyl)amine
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Overview
Description
(2-Chloro-4-methylphenyl)methylamine is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a chloro and a methyl group attached to a benzene ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methylphenyl)methylamine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Chloro-4-methylbenzyl chloride+Methylamine→(2-Chloro-4-methylphenyl)methylamine+HCl
Industrial Production Methods
On an industrial scale, the production of (2-Chloro-4-methylphenyl)methylamine may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methylphenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
(2-Chloro-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenethylamine: Similar structure but lacks the chloro group.
2-Chloro-4-methylphenol: Contains a hydroxyl group instead of the methylamine group.
2-Chloro-4-methylbenzyl alcohol: Contains a hydroxyl group attached to the benzyl carbon.
Uniqueness
(2-Chloro-4-methylphenyl)methylamine is unique due to the combination of the chloro and methyl groups on the benzene ring, along with the methylamine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H12ClN |
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Molecular Weight |
169.65 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5,11H,6H2,1-2H3 |
InChI Key |
BOMSVYBUAAVQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)Cl |
Origin of Product |
United States |
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